Spiranine
Overview
Description
Spiranine is a natural product found in Parsonsia alboflavescens with data available.
Scientific Research Applications
Macrocyclic Pyrrolizidine Alkaloids
Research on "Spiranine" includes the study of macrocyclic pyrrolizidine alkaloids. For instance, a study by Abe, Nagao, Okabe, and Yamauchi (1991) in "Phytochemistry" identified macrocyclic pyrrolizidine alkaloids in the leaves of Parsonsia laevigata, including compounds with structural similarities to "this compound" (Abe et al., 1991).
Diterpene Spiramine Q and Its Biological Activities
The diterpene "Spiramine Q" isolated from Spiraea japonica var. incisa has been studied for its biological activities. Shen, Chen, Li, Lei, and Hao (2000) found that Spiramine Q exhibited potent antiplatelet and antithrombotic activities (Shen et al., 2000).
Neuroprotective Effects of Spiramine T
The neuroprotective effects of Spiramine T were investigated in a study on cerebral ischemia-reperfusion injury in gerbils. Li, Shen, Yang, Wu, Wang, Chen, and Hao (2002) demonstrated that Spiramine T positively affected antioxidant enzyme activities and reduced nitric oxide production in the brain (Li et al., 2002).
Antioxidant and Anti-Inflammatory Properties
Spiraea prunifolia var. simpliciflora (SP) was explored for its antioxidant and anti-inflammatory properties. Lee, Ha, Shin, Jeong, Jeon, Kim, Park, Kwon, Jung, Lee, Kim, Kim, Jang, Ryu, and Lee (2020) found that SP effectively inhibited airway inflammation and oxidative stress in a mouse model and in TNF-α-stimulated NCI-H292 cells (Lee et al., 2020).
Limonoids from Spiranthera Odoratissima
The study of limonoids from Spiranthera odoratissima by Ribeiro, Ndiaye, Velozo, Vieira, Ellena, and Sousa Júnior (2005) in "Journal of the Brazilian Chemical Society" identified substances isolated from the roots of this plant, contributing to the understanding of its chemical composition and potential applications (Ribeiro et al., 2005).
Properties
IUPAC Name |
(1R,4R,5R,8R,9S,19R)-4-butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO9/c1-6-13(4)23(30)18(25)19(26)32-14(5)22(29,12(2)3)20(27)31-11-15-7-9-24-10-8-16(17(15)24)33-21(23)28/h7,12-14,16-18,25,29-30H,6,8-11H2,1-5H3/t13?,14-,16-,17-,18+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHAEUHBIADIF-CRUIESPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@]1([C@H](C(=O)O[C@@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-23-1 | |
Record name | Spiranine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077156231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPIRANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4758ROY4TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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